5'-Triphosphate de 2'-désoxyguanosine, sel de trisodium

Vue d'ensemble

Description

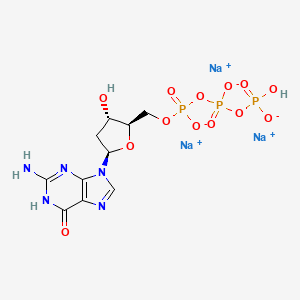

Le désoxyguanosine triphosphate est un nucléoside triphosphate et un précurseur nucléotidique utilisé dans les cellules pour la synthèse de l'ADN. Il est composé d'un sucre désoxyribose, d'une base guanine et de trois groupes phosphate. Ce composé joue un rôle crucial dans divers processus biologiques, notamment la réplication et la réparation de l'ADN .

Applications De Recherche Scientifique

Le désoxyguanosine triphosphate est largement utilisé en recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine. Certaines de ses applications comprennent :

Synthèse de l'ADN : Il est un composant essentiel de la réaction en chaîne par polymérase (PCR) et des techniques de séquençage de l'ADN.

Développement de médicaments : Il est utilisé pour étudier les effets des médicaments antiviraux comme l'aciclovir, qui entre en compétition avec le désoxyguanosine triphosphate pour l'incorporation dans l'ADN viral.

Recherche sur le cancer : La forme oxydée, le 8-oxo-désoxyguanosine triphosphate, est étudiée pour son rôle dans la mutagenèse et la carcinogénèse.

5. Mécanisme d'action

Le désoxyguanosine triphosphate exerce ses effets en servant de substrat aux ADN polymérases lors de la synthèse de l'ADN. Il est incorporé dans le brin d'ADN en croissance, s'appariant à la cytosine. Les groupes triphosphate fournissent l'énergie nécessaire à la formation de la liaison phosphodiester . Dans le cas des médicaments antiviraux, le désoxyguanosine triphosphate entre en compétition avec le médicament pour l'incorporation dans l'ADN viral, inhibant ainsi la réplication virale .

Composés similaires :

- Désoxyadénosine triphosphate

- Désoxycytidine triphosphate

- Désoxythymidine triphosphate

Comparaison : Le désoxyguanosine triphosphate est unique parmi les désoxyribonucléoside triphosphates en raison de sa base guanine, qui s'apparie spécifiquement à la cytosine dans l'ADN. Cette spécificité est cruciale pour maintenir l'intégrité du code génétique. En revanche, le désoxyadénosine triphosphate s'apparie à la thymine, le désoxycytidine triphosphate s'apparie à la guanine et le désoxythymidine triphosphate s'apparie à l'adénine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le désoxyguanosine triphosphate peut être synthétisé par des méthodes enzymatiques impliquant des désoxyribonucléoside kinases et des nucléoside diphosphate kinases. Les conditions de réaction incluent généralement la présence d'ions magnésium et d'ATP comme donneur de phosphate .

Méthodes de production industrielle : La production industrielle de désoxyguanosine triphosphate implique souvent des processus de fermentation utilisant des micro-organismes génétiquement modifiés. Ces micro-organismes sont conçus pour surproduire les enzymes nécessaires à la synthèse du désoxyguanosine triphosphate .

Types de réactions :

Hydrolyse : Il peut être hydrolysé en désoxyguanosine monophosphate et en pyrophosphate inorganique.

Réactifs et conditions courants :

Oxydation : Les espèces réactives de l'oxygène telles que le peroxyde d'hydrogène peuvent oxyder le désoxyguanosine triphosphate.

Hydrolyse : Les enzymes comme les nucléoside triphosphatases catalysent la réaction d'hydrolyse.

Principaux produits :

Oxydation : 8-oxo-désoxyguanosine triphosphate.

Hydrolyse : Désoxyguanosine monophosphate et pyrophosphate inorganique.

Mécanisme D'action

Deoxyguanosine triphosphate exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, pairing with cytosine. The triphosphate groups provide the energy required for the formation of the phosphodiester bond . In the case of antiviral drugs, deoxyguanosine triphosphate competes with the drug for incorporation into viral DNA, thereby inhibiting viral replication .

Comparaison Avec Des Composés Similaires

- Deoxyadenosine triphosphate

- Deoxycytidine triphosphate

- Deoxythymidine triphosphate

Comparison: Deoxyguanosine triphosphate is unique among the deoxyribonucleoside triphosphates due to its guanine base, which pairs specifically with cytosine in DNA. This specificity is crucial for maintaining the integrity of the genetic code. In contrast, deoxyadenosine triphosphate pairs with thymine, deoxycytidine triphosphate pairs with guanine, and deoxythymidine triphosphate pairs with adenine .

Activité Biologique

2'-Deoxyguanosine-5'-triphosphate trisodium salt (dGTP) is a crucial nucleotide that plays a significant role in DNA synthesis and cellular functions. This article provides a comprehensive overview of its biological activity, including its functions, applications, and relevant research findings.

Chemical Structure and Properties

2'-Deoxyguanosine-5'-triphosphate is composed of the nucleobase guanine, the sugar deoxyribose, and three phosphate groups. Its molecular formula is C10H15N5O13P3, with a molecular weight of 573.13 g/mol. The compound is highly soluble in water, facilitating its use in various biochemical applications.

Biological Functions

dGTP is primarily involved in:

- DNA Synthesis : It serves as a substrate for DNA polymerases during DNA replication and repair processes. This incorporation of guanine into DNA strands is essential for maintaining genetic integrity.

- Energy Transfer : Like other nucleoside triphosphates, dGTP releases energy upon hydrolysis, which is vital for various cellular processes.

- Regulation of Cellular Functions : dGTP participates in signaling pathways and can influence cellular responses to stress and damage.

Applications in Research

dGTP is widely used in molecular biology techniques, including:

- Polymerase Chain Reaction (PCR) : It is a key component in PCR mixtures for amplifying DNA sequences.

- In Situ Hybridization : dGTP can be utilized to label probes for detecting specific nucleic acid sequences within cells.

- Mutagenesis Studies : It can be oxidized to form 8-hydroxy-dGTP, which may be misincorporated into DNA, making it useful for studying mutagenesis mechanisms.

Comparative Analysis with Other Nucleotides

The following table compares dGTP with other deoxynucleoside triphosphates:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Deoxyadenosine 5'-triphosphate | Adenine base + deoxyribose | Key player in energy transfer (ATP) |

| Deoxycytidine 5'-triphosphate | Cytosine base + deoxyribose | Essential for cytosine incorporation into DNA |

| Deoxythymidine 5'-triphosphate | Thymine base + deoxyribose | Unique due to its role in thymidine synthesis |

dGTP's specific role in the incorporation of guanine distinguishes it from other nucleotides, underscoring its importance in genetic material functionality.

Research Findings

Recent studies have highlighted several aspects of dGTP's biological activity:

- Enzymatic Reactions : Research indicates that dGTP acts as an allosteric regulator for certain enzymes involved in nucleotide metabolism. This regulation is crucial for maintaining nucleotide pools within the cell .

- Cellular Stress Response : Studies have shown that elevated levels of dGTP can enhance cellular resistance to oxidative stress by promoting DNA repair mechanisms .

- Role in Viral Replication : In virology, dGTP has been studied for its potential role in viral replication processes. Some viruses exploit host nucleotide pools, including dGTP, to facilitate their replication cycle .

Case Study 1: Effects on DNA Repair Mechanisms

A study investigated the impact of dGTP on the efficiency of DNA repair pathways. It was found that cells supplemented with dGTP exhibited enhanced repair capabilities following oxidative damage compared to control cells lacking sufficient nucleotide pools .

Case Study 2: Mutagenesis and Cancer Research

In another study focused on cancer biology, researchers examined how misincorporation of oxidized forms of dGTP into DNA could lead to mutations associated with tumorigenesis. This research highlighted the dual role of dGTP as both a necessary substrate for DNA synthesis and a potential source of genomic instability when oxidized .

Propriétés

IUPAC Name |

[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAZLUGHYHWQIW-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948499 | |

| Record name | 2′-Deoxyguanosine 5′-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trisodium salt dihydrate: White solid; [Fisher Scientific MSDS], Solid | |

| Record name | Deoxyguanosine triphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | dGTP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001440 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2564-35-4, 93919-41-6 | |

| Record name | dGTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2564-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyguanosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyguanosine-5'-Triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02181 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2′-Deoxyguanosine 5′-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyguanosine 5'-(tetrahydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYGUANOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C2O37Y44Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dGTP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001440 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.